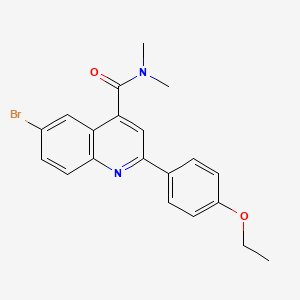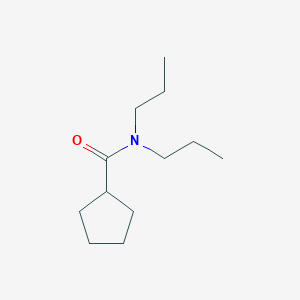![molecular formula C23H26N4O B6119147 1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6119147.png)
1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane is not fully understood. However, it has been shown to modulate GABA receptors, which are important in the regulation of neuronal activity. This may contribute to its potential as a treatment for anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate GABA receptors, which are important in the regulation of neuronal activity. This may contribute to its potential as a treatment for anxiety and depression. It has also been shown to have activity as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane in lab experiments is its potential as a modulator of GABA receptors. This may be useful in studying the role of GABA receptors in neuronal activity and in the development of treatments for anxiety and depression. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane. One area of interest is the development of more selective modulators of GABA receptors, which may have fewer side effects than current treatments for anxiety and depression. Another area of interest is the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in scientific research.
Métodos De Síntesis
The synthesis of 1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane involves a multi-step process. The first step involves the reaction of 2-methylbenzylamine with propargyl bromide to form 1-(2-methylbenzyl)-1-propargylamine. The second step involves the reaction of this intermediate with 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde to form the final product.
Aplicaciones Científicas De Investigación
1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a modulator of GABA receptors, which are important in the regulation of neuronal activity. This compound may also have potential as a treatment for anxiety and depression.
Propiedades
IUPAC Name |
[1-[(2-methylphenyl)methyl]triazol-4-yl]-(4-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-18-8-5-6-11-21(18)16-27-17-22(24-25-27)23(28)26-14-7-12-20(13-15-26)19-9-3-2-4-10-19/h2-6,8-11,17,20H,7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJCOMPBGVVRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N3CCCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6119079.png)
![methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6119080.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B6119088.png)
![N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6119093.png)
![5-(1-isopropyl-2-pyrrolidinyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6119094.png)



![4-[2-(1,3-benzothiazol-2-yl)carbonohydrazonoyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B6119111.png)
![N-isobutyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6119115.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B6119122.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6119148.png)
![5-[4-(diethylamino)benzylidene]-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119160.png)
